(S)-2-Hydroxy-4-(methylthio)butyric acid
Overview
Description
(S)-2-Hydroxy-4-(methylthio)butyric acid , also known as methionine sulfoxide , is an organic compound with the chemical formula C<sub>5</sub>H<sub>10</sub>O<sub>3</sub>S . It is a derivative of the essential amino acid methionine . The compound contains a hydroxyl group (-OH) and a methylthio group (-SCH<sub>3</sub>) attached to a butyric acid backbone. Methionine sulfoxide exists in both L (levo) and D (dextro) forms, with the S configuration being the biologically relevant one.
Synthesis Analysis
The synthesis of (S)-2-Hydroxy-4-(methylthio)butyric acid involves several methods, including chemical and enzymatic approaches. One common method is the oxidation of methionine using hydrogen peroxide or other oxidizing agents. Enzymatic oxidation by methionine sulfoxide reductase enzymes can also yield this compound.
Molecular Structure Analysis
The molecular structure of (S)-2-Hydroxy-4-(methylthio)butyric acid consists of a four-carbon butyric acid chain with a hydroxyl group (-OH) attached to the second carbon and a methylthio group (-SCH<sub>3</sub>) attached to the fourth carbon. The stereochemistry at the second carbon determines its S configuration.
Chemical Reactions Analysis
- Oxidation : (S)-2-Hydroxy-4-(methylthio)butyric acid can be oxidized back to methionine by methionine sulfoxide reductase enzymes.
- Decarboxylation : Under certain conditions, the carboxylic acid group can undergo decarboxylation, yielding a thiol compound.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 150°C .
- Solubility : Soluble in water and polar organic solvents.
- pH : Acidic due to the carboxylic acid group.
- Stability : Sensitive to heat and light.
Scientific Research Applications
1. Synthesis and Biomedical Applications
(S)-2-Hydroxy-4-(methylthio)butyric acid, also known as MHA-Ca, plays a significant role in the synthesis of compound α-ketoacid tablets. These tablets are used to prevent amino acid deficiencies and improve metabolic disorders. MHA-Ca has shown effectiveness in treating renal failure and benefits calcium metabolism and secondary hyperparathyroidism. Furthermore, it serves as an important intermediate in organic synthesis, drug synthesis, and biological synthesis, with various methods reviewed for its synthesis (Shi Dan-dan, 2009).
Safety And Hazards
(S)-2-Hydroxy-4-(methylthio)butyric acid is generally considered safe for human consumption. However, like any compound, it should be handled with care. Avoid inhalation, ingestion, or skin contact. Consult safety data sheets for specific handling instructions.
Future Directions
Research on (S)-2-Hydroxy-4-(methylthio)butyric acid continues to explore its therapeutic potential, especially in the context of oxidative stress-related diseases and protein oxidation. Investigating its role in cellular signaling pathways and developing targeted therapies could be promising areas for future study.
Remember that this analysis is based on available information, and further research may provide additional insights into this intriguing compound12.
properties
IUPAC Name |
(2S)-2-hydroxy-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFOSYPQQXJWGS-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197397 | |
Record name | (S)-2-Hydroxy-4-(methylthio)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Hydroxy-4-(methylthio)butyric acid | |
CAS RN |
48042-96-2 | |
Record name | (2S)-2-Hydroxy-4-(methylthio)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=48042-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmeninol, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048042962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-Hydroxy-4-(methylthio)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-hydroxy-4-(methylthio)butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESMENINOL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EIC6X5UP7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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